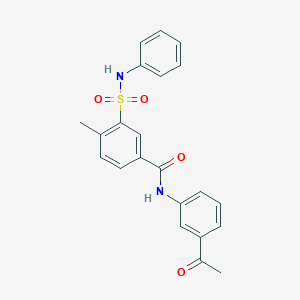
N-(3-acetylphenyl)-3-(anilinosulfonyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-3-(anilinosulfonyl)-4-methylbenzamide, commonly known as NSC 74859, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of sulfonamide compounds and has shown promising results in preclinical studies.
Mécanisme D'action
NSC 74859 exerts its anticancer effects by inhibiting tubulin polymerization, which is essential for cell division. It binds to the colchicine-binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. NSC 74859 has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression. This dual mechanism of action makes NSC 74859 a promising candidate for cancer treatment.
Biochemical and Physiological Effects
NSC 74859 has been found to induce cell cycle arrest at the G2/M phase and apoptosis in various cancer cell lines. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. NSC 74859 has been found to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to these drugs. In addition, NSC 74859 has been found to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
NSC 74859 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied in preclinical models and has shown promising results as an anticancer agent. However, there are also some limitations to using NSC 74859 in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. In addition, further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
For the study of NSC 74859 include optimization of the synthesis method, clinical trials, combination therapy, and investigation of its potential use in other diseases.
Méthodes De Synthèse
NSC 74859 can be synthesized using a multistep process, which involves the reaction of aniline and 3-acetylbenzoic acid to form 3-acetylphenylaniline. This intermediate is then reacted with p-toluenesulfonyl chloride to form 3-(p-toluenesulfonyl)phenylaniline. Finally, this compound is reacted with 4-methylbenzoic acid to form NSC 74859. The purity of the synthesized compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
NSC 74859 has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies as an inhibitor of tubulin polymerization, which is essential for cell division. NSC 74859 has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to enhance the efficacy of chemotherapy drugs such as paclitaxel and doxorubicin.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-15-11-12-18(22(26)23-20-10-6-7-17(13-20)16(2)25)14-21(15)29(27,28)24-19-8-4-3-5-9-19/h3-14,24H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYCYUPMNMSCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B5216401.png)
![N,N-dimethyl-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)aniline](/img/structure/B5216404.png)
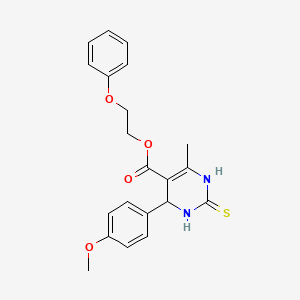
![2-(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetamide](/img/structure/B5216410.png)
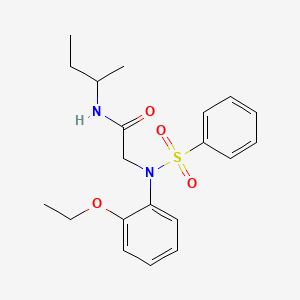

![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5216444.png)
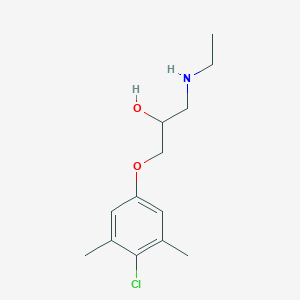
![(2R*,6S*)-4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5216454.png)

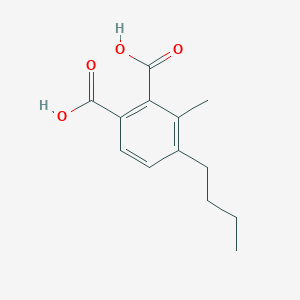
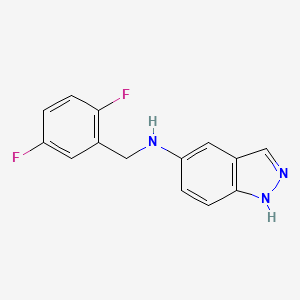
![3-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5216497.png)